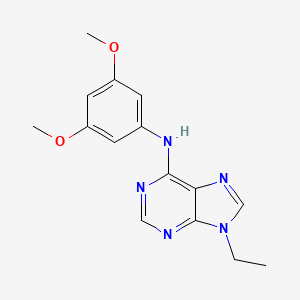![molecular formula C18H21N7O B15118470 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B15118470.png)
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base, which is a fundamental component of nucleic acids, and a substituted pyrimidine ring, making it a subject of study in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves multiple steps, starting with the preparation of the pyrimidine and purine precursors. The reaction typically begins with the alkylation of 4-methylpyrimidine-2-ol using a suitable alkylating agent to introduce the oxy-methyl group. This intermediate is then reacted with octahydrocyclopenta[c]pyrrole under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
化学反应分析
Types of Reactions
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the oxy-methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted pyrimidines .
科学研究应用
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
4-amino-5-(aminomethyl)-2-methylpyrimidine: Shares a similar pyrimidine structure but lacks the purine base.
2-amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl)-4-methylpyrimidine: Another pyrimidine derivative with different substituents.
5-methylcytosine hydrochloride: A methylated pyrimidine used in epigenetic studies.
Uniqueness
The uniqueness of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine lies in its combined purine and pyrimidine structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H21N7O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
6-[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine |
InChI |
InChI=1S/C18H21N7O/c1-12-4-6-19-17(24-12)26-9-18-5-2-3-13(18)7-25(8-18)16-14-15(21-10-20-14)22-11-23-16/h4,6,10-11,13H,2-3,5,7-9H2,1H3,(H,20,21,22,23) |
InChI 键 |
GEUZHVSXIWDGDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC5=C4NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15118399.png)
![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)
![Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B15118418.png)

![9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)
![7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15118440.png)

![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15118450.png)
![N-[(furan-2-yl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118478.png)
![4-methyl-2-[(2-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118485.png)
![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B15118487.png)
![6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B15118488.png)
